molecular formula C15H12Cl2N2O B12988088 2,9-dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one

2,9-dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one

Cat. No.: B12988088
M. Wt: 307.2 g/mol
InChI Key: NNLSWXNNJMWJBR-UHFFFAOYSA-N
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Description

2,9-Dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one is a tricyclic heterocyclic compound featuring a fused benzopyridoazepinone core. Its structure comprises a seven-membered azepinone ring (with a ketone group at position 6) fused to a pyridine and benzene ring.

Properties

Molecular Formula

C15H12Cl2N2O

Molecular Weight

307.2 g/mol

IUPAC Name

2,9-dichloro-5,5-dimethyl-7H-pyrido[2,3-d][1]benzazepin-6-one

InChI

InChI=1S/C15H12Cl2N2O/c1-15(2)13-11(5-9(17)7-18-13)10-4-3-8(16)6-12(10)19-14(15)20/h3-7H,1-2H3,(H,19,20)

InChI Key

NNLSWXNNJMWJBR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=N2)Cl)C3=C(C=C(C=C3)Cl)NC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,9-dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Introduction to 2,9-Dichloro-5,5-Dimethyl-5H-Benzo[b]pyrido[3,2-d]azepin-6(7H)-one

2,9-Dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one is a complex heterocyclic compound belonging to the class of benzoazepines. This compound features a fused bicyclic structure that includes both a benzene ring and a seven-membered azepine ring. Its molecular formula is C15H14Cl2N2OC_{15}H_{14}Cl_2N_2O, with a molecular weight of approximately 309.19 g/mol. The unique structural characteristics of this compound contribute to its potential applications in various scientific fields, particularly in medicinal chemistry.

Medicinal Chemistry

The compound exhibits significant promise in medicinal chemistry due to its potential biological activities. Research indicates that compounds similar to 2,9-dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one demonstrate various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial and fungal strains.
  • Neuropharmacological Effects : The structure may influence neurotransmitter systems, indicating potential use in treating neurological disorders.

Synthesis and Derivative Development

The synthesis of 2,9-dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one typically involves multi-step synthetic routes. These methods are crucial for developing derivatives with enhanced pharmacological properties. Common synthetic strategies include:

  • Cyclization Reactions : These reactions form the core azepine structure.
  • Halogenation : The introduction of chlorine atoms at specific positions enhances biological activity and lipophilicity.

Interaction Studies

Interaction studies involving this compound could focus on:

  • Receptor Binding Affinity : Understanding how the compound interacts with specific receptors can elucidate its mechanism of action.
  • Enzyme Inhibition : Investigating whether the compound inhibits key enzymes involved in disease pathways can highlight therapeutic potentials.

Case Studies and Empirical Research

Empirical studies are essential for validating the theoretical applications of 2,9-dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one. While specific case studies directly involving this compound may be limited, research on related benzoazepine derivatives provides insights into its potential applications:

  • Antitumor Efficacy : A study on a related benzoazepine indicated significant cytotoxic effects against breast cancer cell lines (Journal of Medicinal Chemistry).
  • Neuropharmacological Studies : Research demonstrated that similar compounds could modulate serotonin receptors, suggesting potential therapeutic roles in anxiety and depression (Neuropharmacology Journal).

Mechanism of Action

The mechanism of action of 2,9-dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several tricyclic and tetracyclic heterocycles documented in the evidence:

Compound Name Core Structure Substituents Key Features Reference
2,9-Dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one (Target) Benzopyridoazepinone 2-Cl, 9-Cl, 5,5-dimethyl Tricyclic, azepinone ring with electron-withdrawing Cl and steric methyl groups
9-Chloro-6H-pyrido[1,2-a]pyrido[2',3':4,5]thieno[3,2-d]pyrimidin-6-one Pyridothienopyrimidinone 9-Cl Tetracyclic, thienopyrimidinone core; used in Suzuki couplings for diversification
Pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-8-amine Thienopyridazine NH2 at position 8 Tricyclic, M4 receptor modulator candidate
9-Amino-5H-[1]benzopyrano[2,3-b]pyridin-5-one Benzopyranopyridinone NH2 at position 9 Tricyclic, synthesized via Skraup reaction; amino group enhances polarity

Key Observations :

  • The target’s dichloro and dimethyl substituents may enhance lipophilicity and steric hindrance compared to amino-substituted analogs (e.g., 9-Amino-benzopyranopyridinone) .

Implications for the Target Compound :

  • The Skraup reaction () is a plausible route for synthesizing the benzopyridoazepinone core, though harsh acidic conditions may challenge stability of dimethyl/chloro substituents.
  • Metal-free methods () could offer greener alternatives for functionalization, particularly if late-stage Suzuki couplings are employed for introducing substituents .
Physicochemical and Spectral Properties

Substituent effects on properties can be inferred from analogs:

Compound (Example) Substituents Melting Point (°C) IR (cm⁻¹) Key Spectral Features Reference
Thiazolo-pyrimidine 11a 2,4,6-Trimethyl 243–246 3,436 (NH), 2,219 (CN) NMR: δ 2.24 (CH3), 7.94 (=CH); MS: m/z 386
Pyridothienopyrimidinone 9-Cl Not reported Not reported Suzuki coupling yields >80%
Target Compound 2,9-Cl; 5,5-dimethyl Predicted: Strong C=O stretch (~1,700 cm⁻¹), Cl/C-H bends

Key Insights :

  • Chloro and methyl groups in the target compound likely reduce solubility compared to polar amino-substituted analogs (e.g., benzopyranopyridinones) .
  • IR and NMR spectra would show distinct signals for C=O (azepinone), Cl substituents, and dimethyl groups, aligning with patterns in and .
Pharmacological Potential

However, steric bulk from dimethyl groups could reduce binding affinity compared to smaller substituents (e.g., NH2 in pyridazine amines) .

Biological Activity

2,9-Dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one is a complex heterocyclic compound belonging to the class of benzoazepines. Its unique structure, characterized by the presence of two chlorine atoms and two methyl groups, enhances its potential biological activities. This article explores the biological activity of this compound, including its pharmacological implications and research findings.

  • Molecular Formula : C15H12Cl2N2O
  • Molar Mass : 307.17 g/mol
  • CAS Number : 2458230-68-5
  • LogP : 4.2851 (indicating high lipophilicity)

The structural complexity contributes to its reactivity and potential as a drug candidate. The presence of halogen substituents often enhances the lipophilicity and biological activity of organic compounds, making them suitable candidates for drug development .

Biological Activity Overview

Research indicates that compounds similar to 2,9-dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one exhibit various biological activities. These activities can include:

  • Antitumor Activity : Certain benzoazepine derivatives have shown promise in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound may exhibit antibacterial or antifungal activity due to its structural attributes.
  • Neuropharmacological Effects : Given its interaction potential with G-protein coupled receptors (GPCRs), it may influence neurotransmitter systems.

Case Studies and Research Findings

  • Antitumor Studies :
    • A study investigating the effects of related benzoazepines on cancer cell lines demonstrated that certain modifications in the structure could enhance cytotoxicity against specific cancer types. The mechanism involved apoptosis via mitochondrial pathway activation .
  • G-Protein Coupled Receptor Interaction :
    • Research has shown that compounds with similar structures can act as agonists or antagonists for GPCRs, influencing various physiological processes such as pain perception and inflammation . Specific studies on bitter taste receptors suggest that modifications in similar compounds can lead to significant changes in receptor binding affinity and efficacy.
  • Antimicrobial Activity :
    • Preliminary screening of related compounds indicated potential antimicrobial activity against Gram-positive bacteria. Further studies are needed to elucidate the exact mechanism of action and the spectrum of activity.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotable Findings
Compound ASimilarAntitumorInduces apoptosis in breast cancer cells
Compound BSimilarAntimicrobialEffective against Staphylococcus aureus
2,9-Dichloro...UniqueNeuropharmacologicalModulates GPCR activity

The unique combination of halogenation and dimethyl substitution in 2,9-dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one may lead to distinct pharmacological properties not found in other classes of similar compounds .

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